An In-Depth Technical Guide to Clencyclohexerol-d10: Properties and Applications
An In-Depth Technical Guide to Clencyclohexerol-d10: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clencyclohexerol-d10 is a deuterated analog of Clencyclohexerol and a labeled form of the β2-adrenergic agonist, Clenbuterol. Its primary application lies in its use as an internal standard for the quantitative analysis of Clenbuterol and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of Clencyclohexerol-d10, alongside a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Clenbuterol in urine samples.
Chemical and Physical Properties
Clencyclohexerol-d10 is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart, Clencyclohexerol, with the exception of ten deuterium atoms replacing ten hydrogen atoms on the cyclohexyl ring. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of Clencyclohexerol-d10
| Property | Value |
| Chemical Name | 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol-d10 |
| Synonyms | 4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl-d10)amino]methyl]benzenemethanol |
| CAS Number | 1346599-61-8 |
| Molecular Formula | C₁₄H₁₀D₁₀Cl₂N₂O₂ |
| Molecular Weight | 329.29 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 58 - 62 °C |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere |
Applications in Analytical Chemistry
The primary utility of Clencyclohexerol-d10 is as an internal standard in isotope dilution mass spectrometry (IDMS) methods. Its structural and chemical similarity to the analyte of interest (Clenbuterol) ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its distinct mass allows for separate detection and quantification. This approach corrects for variations in sample extraction, instrument response, and matrix effects, leading to highly accurate and precise measurements.
Experimental Protocol: Quantification of Clenbuterol in Human Urine using LC-MS/MS with Clencyclohexerol-d10 as an Internal Standard
This protocol outlines a typical method for the analysis of Clenbuterol in human urine, employing Clencyclohexerol-d10 as an internal standard.
Materials and Reagents
-
Clenbuterol analytical standard
-
Clencyclohexerol-d10 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
-
Spiking: To 1 mL of urine sample, add a known concentration of Clencyclohexerol-d10 solution (e.g., 10 ng/mL final concentration).
-
Hydrolysis (Optional): For the analysis of total clenbuterol (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase can be performed.[1]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to basic (e.g., pH 9-10) and extract with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.[2]
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the pre-treated urine sample. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent mixture (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol: Monitor at least two transitions, for example, m/z 277.1 → 203.1 (quantifier) and m/z 277.1 → 259.1 (qualifier).
-
Clencyclohexerol-d10: m/z 287.2 → 213.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Clenbuterol) to the internal standard (Clencyclohexerol-d10). A calibration curve is constructed by analyzing standards containing known concentrations of Clenbuterol and a constant concentration of Clencyclohexerol-d10. The concentration of Clenbuterol in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow for Clenbuterol Quantification
Caption: Workflow for the quantification of Clenbuterol in urine using Clencyclohexerol-d10.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry using a labeled internal standard.
